Benzyl 6-oxohexylcarbamate CAS number 98648-05-6 properties
Benzyl 6-oxohexylcarbamate CAS number 98648-05-6 properties
CAS Number: 98648-05-6
This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Benzyl 6-oxohexylcarbamate, a bifunctional molecule of interest to researchers, scientists, and drug development professionals. This document summarizes its known physicochemical properties, predicted spectroscopic data, and key experimental workflows related to its functional groups.
Core Properties and Data
Benzyl 6-oxohexylcarbamate is a useful organic compound for research in the life sciences.[1] Structurally, it is a PEG linker that incorporates an aldehyde group and a benzyl (Cbz) protecting group.[2] This unique combination of functional groups makes it a valuable reagent in bioconjugation and chemical biology.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 98648-05-6 | [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | O=C(OCC1=CC=CC=C1)NCCCCCC=O | [3][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for Benzyl 6-oxohexylcarbamate is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted. These predictions are valuable for compound identification and characterization.
¹H NMR Spectroscopy: The expected proton NMR signals are detailed in Table 2. The chemical shifts are estimated based on standard values for similar functional groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | t | 1H | -CHO |
| ~7.35 | m | 5H | Ar-H (benzyl) |
| ~5.10 | s | 2H | -CH₂-Ph |
| ~4.80 | t | 1H | -NH- |
| ~3.15 | q | 2H | -NH-CH₂- |
| ~2.45 | td | 2H | -CH₂-CHO |
| ~1.60 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |
| ~1.35 | m | 2H | -CH₂-CH₂-CHO |
¹³C NMR Spectroscopy: The predicted carbon-13 NMR chemical shifts are summarized in Table 3, reflecting the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~202.5 | -CHO |
| ~156.5 | -C=O (carbamate) |
| ~136.8 | Ar-C (quaternary) |
| ~128.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~66.5 | -CH₂-Ph |
| ~43.8 | -CH₂-CHO |
| ~40.5 | -NH-CH₂- |
| ~29.5 | -CH₂- |
| ~26.0 | -CH₂- |
| ~21.8 | -CH₂- |
IR Spectroscopy: The expected characteristic infrared absorption bands are listed in Table 4. These are indicative of the key functional groups present.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 (broad) | N-H stretch (carbamate) |
| 3030 | C-H stretch (aromatic) |
| 2940, 2860 | C-H stretch (aliphatic) |
| 2720, 2820 | C-H stretch (aldehyde) |
| 1725 | C=O stretch (aldehyde) |
| 1690 | C=O stretch (carbamate) |
| 1530 | N-H bend (carbamate) |
| 1250 | C-O stretch (carbamate) |
Mass Spectrometry: The expected exact mass and the molecular ion peak in mass spectrometry are presented in Table 5.
| Parameter | Value |
| Exact Mass | 249.1365 |
| [M+H]⁺ | 250.1439 |
| [M+Na]⁺ | 272.1259 |
Synthesis and Reactivity
Benzyl 6-oxohexylcarbamate serves as a versatile building block. Its synthesis and subsequent reactions leverage well-established organic chemistry principles.
Synthesis of Benzyl 6-oxohexylcarbamate
A plausible synthetic route to Benzyl 6-oxohexylcarbamate involves the protection of 6-amino-1-hexanal. The amino group is reacted with benzyl chloroformate under basic conditions to form the carbamate.
Caption: Synthetic pathway for Benzyl 6-oxohexylcarbamate.
Key Reactions and Experimental Protocols
The utility of Benzyl 6-oxohexylcarbamate lies in the orthogonal reactivity of its aldehyde and Cbz-protected amine functionalities.
1. Aldehyde-Hydrazine Ligation (Hydrazone Formation)
The aldehyde group can undergo a chemoselective ligation with a hydrazine or hydrazide-functionalized molecule to form a hydrazone linkage.[2] This reaction is widely used in bioconjugation to label proteins, peptides, and other biomolecules.
Experimental Protocol: General Hydrazone Ligation
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Preparation: Dissolve the aldehyde-containing molecule (Benzyl 6-oxohexylcarbamate derivative) and the hydrazide-functionalized payload (e.g., a fluorescent dye or drug) in a suitable buffer, typically with a pH between 5.0 and 7.0.
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Reaction: Mix the reactants, often with a slight excess of the hydrazide component. The reaction can be performed at room temperature or 37°C.
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Monitoring: Track the progress of the reaction using techniques such as LC-MS.
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Purification: Purify the resulting conjugate using appropriate chromatographic methods (e.g., size exclusion or affinity chromatography) to remove unreacted starting materials.
Caption: Aldehyde-hydrazine ligation workflow.
2. Cbz Group Deprotection (Hydrogenolysis)
The benzyl carbamate (Cbz) group is a common amine protecting group that can be readily removed by catalytic hydrogenolysis.[2] This process regenerates the free amine, which can then be used for further functionalization.
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation
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Setup: Dissolve the Cbz-protected compound in a suitable solvent, such as methanol or ethanol, in a reaction flask.
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Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
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Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture at room temperature.
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Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
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Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Remove the solvent under reduced pressure to yield the deprotected amine.
Caption: Cbz deprotection via hydrogenolysis.
Applications in Research and Drug Development
The bifunctional nature of Benzyl 6-oxohexylcarbamate makes it a valuable tool in several areas:
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Bioconjugation: The aldehyde group allows for the specific attachment of this linker to biomolecules containing hydrazide or aminooxy groups.
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PROTACs and Targeted Drug Delivery: As a linker, it can be used to connect a targeting moiety to a therapeutic agent. The Cbz-protected amine provides a handle for further chemical modification after the initial conjugation.
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Surface Functionalization: The aldehyde can be used to immobilize molecules onto surfaces that have been functionalized with hydrazides.
